tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-6-11(15)8-9(7-10)14-4/h9-11,14H,5-8H2,1-4H3/t9?,10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRGSCNPWBJQCH-FGWVZKOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the bicyclic structure through a series of cyclization reactions. The tert-butyl ester group is then introduced using tert-butyl chloroformate under basic conditions. The methylamino group is usually added through reductive amination, where a carbonyl compound is reacted with methylamine in the presence of a reducing agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the methylamino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Overview
Tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that allow it to interact with biological systems in specific ways.
Medicinal Chemistry Applications
1. Drug Development:
- The compound has been explored for its potential as a lead structure in the development of new therapeutic agents targeting various diseases, particularly those involving neurotransmitter systems.
- Its structural similarity to known pharmacophores allows it to be modified for enhanced potency and selectivity against specific biological targets.
2. Arginase Inhibition:
- Research indicates that derivatives of this compound can act as arginase inhibitors, which are crucial for regulating nitrogen metabolism and have implications in cancer therapy and immune modulation .
- A study demonstrated that modifications to the bicyclic structure could enhance inhibitory activity against human arginase isoforms, suggesting a pathway for developing more effective cancer treatments .
Neuropharmacological Research
1. Central Nervous System Activity:
- The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological conditions such as depression and anxiety disorders.
- Its interaction with neurotransmitter receptors can provide insights into the mechanisms underlying various neuropsychiatric disorders.
2. Structure-Activity Relationship Studies:
- Investigations into the structure-activity relationships (SAR) of this compound have led to the identification of analogs with improved efficacy and reduced side effects.
- Modifications at specific positions on the bicyclic framework have shown promise in enhancing binding affinity to target receptors involved in mood regulation .
Chemical Synthesis Applications
1. Synthetic Methodologies:
- The synthesis of this compound involves advanced organic synthesis techniques, making it a valuable compound for teaching and demonstrating synthetic strategies in organic chemistry laboratories.
- Techniques such as Ugi reactions and various alkylation methods have been employed to produce this compound, showcasing its versatility as a synthetic target .
2. Heterocyclic Chemistry:
- As a heterocyclic compound, it serves as an important building block for creating more complex molecular architectures used in pharmaceutical research and development.
Case Studies
Mechanism of Action
The mechanism by which tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves interactions with specific molecular targets. The methylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The tert-butyl ester group can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogues
Key Observations :
- The bicyclic core is conserved across analogues, but substituents at position 3 dictate target specificity. For example, sulfonylimino-benzothiazol derivatives (56b) enhance Ras inhibition, while squaramide groups (1b) enable CXCR2 antagonism .
- Stereochemical variations (e.g., 1R,3r,5S vs. 1R,3s,5S) influence spatial orientation and binding affinity .
Key Observations :
- The target compound and its analogues (56b, 1b) share a common 3-amino intermediate, modified via amination or coupling reactions .
- Yields vary widely (36–50%), influenced by reaction complexity and purification methods. For instance, flow chemistry in improved efficiency for phenethyl-substituted derivatives .
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
Key Observations :
- The methylamino group in the target compound likely engages in hydrogen bonding with Ras proteins, while bulkier substituents (e.g., squaramide in 1b) target allosteric pockets in CXCR2 .
- Substitutions at position 3 (e.g., phenoxy vs. pyrazine) modulate solubility and membrane permeability .
Biological Activity
Tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.3419 g/mol
- CAS Number : 1307254-45-0
- SMILES : CN[C@@H]1C[C@H]2CCC@@HN2C(=O)OC(C)(C)C
Pharmacological Profile
The compound is structurally related to various bioactive molecules, particularly those interacting with neurotransmitter systems. Its biological activity has been primarily studied in the context of its effects on monoamine transporters.
1. Monoamine Transporter Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on the human dopamine transporter (hDAT) and serotonin transporter (hSERT). For instance, a study on conformationally constrained tropanes demonstrated significant inhibition of monoamine uptake, suggesting potential applications in treating disorders like depression and ADHD .
2. Kappa Opioid Receptor Antagonism
Further investigations into the SAR of related bicyclic compounds have shown that modifications can enhance selectivity for kappa opioid receptors, which are implicated in pain modulation and addiction pathways . The specific structure of this compound may influence its efficacy as a kappa antagonist.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this class of compounds:
- Study on Structure-Activity Relationships : Research focusing on the modification of the bicyclic structure has revealed that certain substitutions can significantly affect binding affinity and selectivity for various receptors . For example, compounds with specific N-substituents showed enhanced activity against hDAT.
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and behavioral effects of these compounds. Results indicated that certain derivatives could produce significant changes in locomotor activity, suggesting central nervous system penetration and potential therapeutic effects .
Data Tables
| Compound Name | CAS Number | Molecular Weight | Activity Description |
|---|---|---|---|
| This compound | 1307254-45-0 | 240.3419 g/mol | Inhibits hDAT and hSERT uptake |
| Related Bicyclic Compound | 870889-86-4 | 241.32662 g/mol | Kappa opioid receptor antagonist |
| Conformationally Constrained Tropanes | Various | Varies | Monoamine uptake inhibition |
Q & A
Q. Example Protocol :
Q. Table 1: Synthesis Parameters from Literature
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amination | NaBH(OAc)₃, DCE/TFE | 45–60% | |
| Boc Protection | Boc₂O, DMAP | 70–85% |
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and substituent positions (e.g., δ 1.4 ppm for Boc methyl groups) .
Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 268.2 g/mol) .
Chiral HPLC : To resolve enantiomeric excess in stereospecific syntheses .
Q. Methodological Note :
How does stereochemistry at the 1R,5S positions influence biological activity or target binding?
Advanced Research Question
The endo/exo configuration of substituents on the bicyclic scaffold critically impacts molecular interactions:
- Case Study : The endo-3-aminotropane isomer shows 10-fold higher affinity for CCR5 receptors compared to exo isomers due to optimal spatial alignment with the binding pocket .
- Experimental Design :
Q. Table 2: Stereochemical Impact on Binding Affinity
| Configuration | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1R,5S (endo) | CCR5 | 12 ± 3 | |
| 1S,5R (exo) | CCR5 | 120 ± 15 |
What strategies optimize reaction conditions for higher yields in large-scale synthesis?
Advanced Research Question
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while TFE improves protonation in reductive amination .
Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce side reactions .
Temperature Control : Lower temperatures (–20°C) minimize epimerization during Boc protection .
Q. Case Example :
- Substituting acetaldehyde with ethyl glyoxylate increased yield from 50% to 68% in analogous syntheses by reducing steric hindrance .
How can researchers resolve contradictions in reported synthesis yields (e.g., 50% vs. 70%)?
Advanced Research Question
Contradictions often arise from variations in:
Reagent Purity : Use ≥99% purity aldehydes to avoid competing side reactions.
Workup Protocols : Optimize extraction steps (e.g., DCM washes vs. ethyl acetate) to recover polar intermediates .
Analytical Calibration : Standardize HPLC methods to accurately quantify product vs. byproducts.
Q. Recommendation :
- Reproduce protocols with strict control of air/moisture (e.g., glovebox conditions) and report detailed reaction logs .
What enantioselective methods are available for synthesizing this compound?
Advanced Research Question
Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to induce asymmetry during cyclization .
Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Dynamic Kinetic Resolution : Combine Pd catalysts with chiral ligands for racemization-free synthesis .
Q. Table 3: Enantioselective Synthesis Techniques
| Method | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| Chiral HPLC | 99% | |
| BINOL Catalysis | 92% |
How can the compound’s interaction with biological targets (e.g., kinases, GPCRs) be systematically studied?
Advanced Research Question
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) for receptor-ligand interactions .
Cryo-EM/X-ray Crystallography : Resolve 3D structures of target complexes to identify critical hydrogen bonds/van der Waals contacts .
Mutagenesis Assays : Replace key residues (e.g., Asp112 in CCR5) to validate binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
